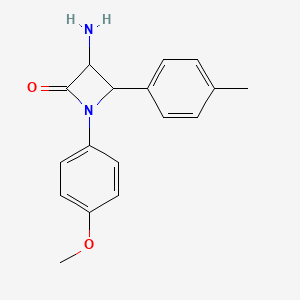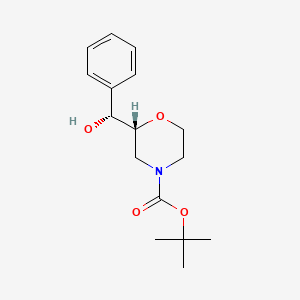
2-(4-(Trifluoromethoxy)phenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethoxy)phenyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)quinoline can be achieved through several methods. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction typically requires mild conditions and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethoxy)phenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling, gene expression, and metabolic pathways . The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparación Con Compuestos Similares
2-(4-(Trifluoromethoxy)phenyl)quinoline can be compared with other quinoline derivatives, such as:
8-Chloro-N-(4-(Trifluoromethoxy)phenyl)quinolin-2-amine: Known for its use in combination with S1P receptor modulators.
8-Methoxy-5-(4-(Trifluoromethoxy)phenyl)quinoline: Synthesized through similar methods and used in various chemical transformations.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C16H10F3NO |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethoxy)phenyl]quinoline |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)21-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)20-15/h1-10H |
Clave InChI |
FDSWWEIYSDPPSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11840382.png)




![3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11840412.png)

![1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11840417.png)



